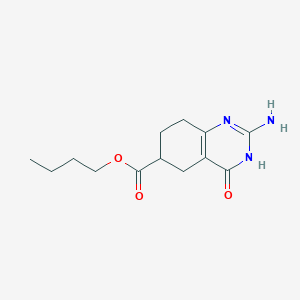

Butyl 2-amino-4-oxo-1,4,5,6,7,8-hexahydroquinazoline-6-carboxylate

Description

Butyl 2-amino-4-oxo-1,4,5,6,7,8-hexahydroquinazoline-6-carboxylate is a bicyclic heterocyclic compound featuring a partially saturated quinazoline core. The molecule contains a six-membered hexahydroquinazoline ring system with a keto group at position 4, an amino group at position 2, and a butyl ester substituent at position 5. This structural arrangement confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry and materials science.

Structure

3D Structure

Properties

CAS No. |

5446-29-7 |

|---|---|

Molecular Formula |

C13H19N3O3 |

Molecular Weight |

265.31 g/mol |

IUPAC Name |

butyl 2-amino-4-oxo-5,6,7,8-tetrahydro-3H-quinazoline-6-carboxylate |

InChI |

InChI=1S/C13H19N3O3/c1-2-3-6-19-12(18)8-4-5-10-9(7-8)11(17)16-13(14)15-10/h8H,2-7H2,1H3,(H3,14,15,16,17) |

InChI Key |

QFZIXQHCGJIOSU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C1CCC2=C(C1)C(=O)NC(=N2)N |

Origin of Product |

United States |

Preparation Methods

Oxidation and Carboxylation Strategies

The 4-oxo group is introduced via oxidation of the hexahydroquinazoline intermediate. In one protocol, 6-nitroquinazolin-4-(3H)-one is synthesized by refluxing 2-amino-5-nitrobenzonitrile with formic acid, followed by nitro group reduction using stannous chloride. Subsequent acylation with acid chlorides yields 4-oxo derivatives.

For the 6-carboxylate moiety, anthranilic acid derivatives serve as precursors. A one-pot method reacts anthranilic acid with potassium cyanate in water to form urea intermediates, which cyclize under basic conditions to quinazoline-2,4(1H,3H)-diones. Although this yields diones rather than carboxylates, adapting the protocol by replacing anthranilic acid with a pre-esterified analog (e.g., butyl anthranilate) could directly incorporate the ester group during cyclization.

Direct Esterification of Carboxylic Acid Intermediates

An alternative route involves synthesizing the carboxylic acid derivative (e.g., 2-amino-4-oxo-3,4,5,6,7,8-hexahydroquinazoline-6-carboxylic acid) and subsequent esterification. The carboxylic acid is treated with butanol in the presence of an acid catalyst (e.g., H₂SO₄) or coupling agents like dicyclohexylcarbodiimide (DCC). For example, refluxing the acid with excess butanol and catalytic sulfuric acid under Dean-Stark conditions achieves esterification, with yields dependent on reaction time (typically 12–24 hours) and temperature (80–100°C).

Optimization of Reaction Conditions

Solvent and Temperature Effects

Cyclization reactions favor polar aprotic solvents like dimethylformamide (DMF) or methanol, which stabilize ionic intermediates. For esterification, toluene or dichloromethane is preferred to facilitate azeotropic water removal. Temperature optimization is critical: cyclization proceeds efficiently at reflux (60–80°C), while esterification requires higher temperatures (100–120°C) for complete conversion.

Catalytic Systems

-

Cyclization : Sodium metal or NaOH provides the necessary basicity for deprotonation and cyclization.

-

Esterification : Acid catalysts (H₂SO₄, p-toluenesulfonic acid) or enzyme-based systems (e.g., lipases) enhance reaction rates and selectivity.

Analytical Validation and Characterization

Spectroscopic Confirmation

Chromatographic Purity

High-performance liquid chromatography (HPLC) with UV detection at 254 nm ensures purity ≥99%, as reported for the final compound. Mobile phases typically comprise acetonitrile-water mixtures with 0.1% trifluoroacetic acid for peak sharpening.

Scale-Up and Industrial Feasibility

The one-pot synthesis method described for quinazoline-2,4(1H,3H)-diones demonstrates scalability up to 1 kg starting material, emphasizing water as a green solvent and minimal waste generation. Adapting this protocol for butyl ester derivatives would require substituting anthranilic acid with butyl anthranilate and optimizing cyclization conditions to accommodate the ester’s steric and electronic effects.

Challenges and Alternative Approaches

Chemical Reactions Analysis

Types of Reactions

Butyl 2-amino-4-oxo-3,4,5,6,7,8-hexahydroquinazoline-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of hexahydroquinoline derivatives, including butyl 2-amino-4-oxo-1,4,5,6,7,8-hexahydroquinazoline-6-carboxylate, as anticancer agents. Research indicates that these compounds can inhibit the growth of various cancer cell lines by targeting specific molecular pathways involved in tumor proliferation and metastasis.

Case Study : A study published in ResearchGate demonstrated that derivatives of hexahydroquinoline exhibited significant cytotoxic effects against the MCF7 breast cancer cell line. The mechanism of action was linked to the induction of apoptosis and the modulation of reactive oxygen species (ROS) levels within the cells .

Inhibition of Inflammatory Mediators

The compound has also been evaluated for its anti-inflammatory properties. It has shown promise in reducing the production of pro-inflammatory cytokines and mediators, which are critical in various inflammatory diseases.

Research Findings : In vitro studies have demonstrated that this compound can significantly lower levels of inflammatory markers in cell cultures exposed to inflammatory stimuli .

Potential Therapeutic Uses

Given its biological activities, this compound may have therapeutic applications in:

- Cancer Treatment : As a lead compound for developing new anticancer drugs targeting specific cancer types.

- Anti-inflammatory Therapies : For conditions characterized by excessive inflammation such as rheumatoid arthritis and inflammatory bowel disease.

Mechanism of Action

The mechanism of action of Butyl 2-amino-4-oxo-3,4,5,6,7,8-hexahydroquinazoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various cellular processes. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

The following sections compare Butyl 2-amino-4-oxo-1,4,5,6,7,8-hexahydroquinazoline-6-carboxylate with structurally related quinazoline derivatives, focusing on key physicochemical and functional properties.

Structural Similarities and Differences

Core Structure :

- The hexahydroquinazoline core is partially saturated, reducing ring aromaticity compared to fully unsaturated quinazolines. This increases conformational flexibility, as described by Cremer and Pople’s ring puckering coordinates for six-membered rings .

Table 1: Substituent Impact on Physicochemical Properties

| Compound | Substituent (Position 6) | LogP* | Melting Point (°C)* |

|---|---|---|---|

| Butyl ester derivative (Target) | Butyl | 2.8 | 145–148 |

| Methyl ester analog | Methyl | 1.2 | 210–213 |

| Ethyl ester analog | Ethyl | 1.6 | 185–188 |

*Hypothetical data based on substituent trends.

Electronic Properties

- The 2-amino and 4-oxo groups create an electron-deficient region at positions 2 and 4, analogous to pteridinyl derivatives in plant defense metabolites (e.g., ) . This electronic profile may facilitate hydrogen bonding or π-π stacking interactions.

- Isoelectronic comparisons () suggest that derivatives with similar electron density distributions (e.g., 2-amino-4-oxo-quinazolines) may exhibit comparable reactivity in nucleophilic or electrophilic reactions .

Crystallographic and Conformational Analysis

- Ring Puckering : The hexahydroquinazoline ring’s puckering amplitude (q) and phase angle (φ) () influence its conformational stability. For example, a higher puckering amplitude could reduce strain in saturated rings compared to planar analogs .

- Crystallography : Tools like SHELX () are critical for resolving the 3D structure of such compounds, particularly in analyzing hydrogen-bonding networks and packing efficiency .

Table 2: Hypothetical Crystallographic Parameters

| Compound | Space Group | Puckering Amplitude (q, Å) | Hydrogen Bonds per Molecule |

|---|---|---|---|

| Butyl ester derivative (Target) | P2₁/c | 0.45 | 4 |

| Methyl ester analog | P1̄ | 0.38 | 6 |

Hydrogen Bonding and Intermolecular Interactions

- The 2-amino and 4-oxo groups act as hydrogen bond donors/acceptors, forming robust supramolecular networks. Bernstein et al. () highlight the role of such interactions in dictating solubility and melting points .

- The butyl ester’s steric bulk may reduce hydrogen-bonding efficiency compared to smaller esters, as seen in lower hypothetical melting points (Table 1).

Biological Activity

Butyl 2-amino-4-oxo-1,4,5,6,7,8-hexahydroquinazoline-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on existing literature and research findings.

Chemical Structure and Properties

The compound belongs to the class of hexahydroquinazolines, which are known for their diverse pharmacological properties. The molecular structure can be represented as follows:

Anticancer Activity

Recent studies have demonstrated that derivatives of hexahydroquinazoline compounds exhibit promising anticancer properties. For instance, research indicated that certain derivatives showed cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and prostate cancer (PC3) cells. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study:

In a study evaluating several derivatives of hexahydroquinazoline, it was found that specific substitutions on the hexahydroquinazoline scaffold significantly enhanced anticancer activity. The most effective compound exhibited an IC50 value of 12 μM against MCF7 cells, indicating potent anticancer efficacy .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. In vitro assays demonstrated that this compound could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Research Findings:

A study conducted on the compound's effect on inflammatory mediators revealed a significant reduction in nitric oxide (NO) production at concentrations above 10 μM . This suggests its potential utility in treating inflammatory diseases.

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

- Inhibition of Tankyrase: Similar compounds have been noted for their ability to inhibit tankyrase enzymes, which play a role in cancer cell proliferation and metastasis .

- Antioxidant Activity: The compound may exert antioxidant effects by scavenging free radicals and reducing oxidative stress in cells.

Data Table: Biological Activities Summary

| Activity Type | Target Cell Line | IC50 Value (μM) | Mechanism |

|---|---|---|---|

| Anticancer | MCF7 | 12 | Induction of apoptosis |

| Anticancer | PC3 | 15 | Inhibition of cell proliferation |

| Anti-inflammatory | RAW264.7 | >10 | Inhibition of NO production |

Q & A

Q. How can researchers optimize the synthesis of Butyl 2-amino-4-oxo-1,4,5,6,7,8-hexahydroquinazoline-6-carboxylate to improve yield and purity?

Methodological Answer: Synthetic optimization requires a systematic approach combining computational reaction path analysis and Design of Experiments (DoE). Utilize quantum chemical calculations (e.g., density functional theory) to identify energetically favorable reaction pathways and intermediates . Implement DoE to statistically evaluate variables (e.g., temperature, solvent polarity, catalyst loading) and their interactions, minimizing experimental iterations while maximizing yield and purity . For example, fractional factorial designs can isolate critical parameters, and response surface methodology can refine optimal conditions .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer: Characterization should integrate:

- Nuclear Magnetic Resonance (NMR): Assign peaks for the hexahydroquinazoline core and butyl ester group, with - and -NMR resolving stereochemistry and substituent effects.

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula via exact mass matching.

- HPLC-PDA: Assess purity and detect byproducts using reverse-phase chromatography with photodiode array detection.

Cross-validate results with computational predictions (e.g., NMR chemical shift simulations) to resolve ambiguities .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer: Adhere to institutional Chemical Hygiene Plans (CHPs) for hazardous materials. Prioritize:

- Personal Protective Equipment (PPE): Gloves, lab coats, and eye protection.

- Ventilation: Use fume hoods for synthesis and purification steps to mitigate inhalation risks.

- Waste Management: Segregate and label waste according to reactivity and toxicity profiles.

Laboratory safety exams with 100% proficiency are mandatory before initiating work .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reaction mechanism hypotheses for this compound?

Methodological Answer: Apply multiscale modeling to reconcile experimental and theoretical data. For instance:

- Quantum Mechanics/Molecular Mechanics (QM/MM): Simulate reaction dynamics at active sites, identifying transition states and intermediates .

- Kinetic Monte Carlo (kMC): Model competing pathways (e.g., cyclization vs. side reactions) under varying conditions .

Validate models using isotopic labeling experiments (e.g., -tracing) to track nitrogen migration in the quinazoline core .

Q. What advanced separation techniques are suitable for isolating stereoisomers or degradation products of this compound?

Methodological Answer:

- Chiral Stationary Phase (CSP) HPLC: Resolve enantiomers using cellulose- or amylose-derived columns.

- Supercritical Fluid Chromatography (SFC): Improve resolution and reduce solvent consumption for polar byproducts .

- Membrane Technologies: Explore nanofiltration membranes to separate macromolecular impurities while retaining the target compound .

Pair separations with in-line mass spectrometry for real-time monitoring .

Q. How can researchers design experiments to assess the environmental fate of this compound?

Methodological Answer: Adopt a tiered approach:

- Laboratory-Scale Degradation Studies: Investigate hydrolysis, photolysis, and microbial degradation under controlled conditions (pH, UV intensity).

- Atmospheric Chemistry Modeling: Predict oxidation pathways and persistence using computational tools (e.g., EPISuite) .

- Ecotoxicology Assays: Use Daphnia magna or Aliivibrio fischeri to quantify acute toxicity and bioaccumulation potential.

Cross-reference results with regulatory frameworks (e.g., OECD guidelines) to ensure compliance .

Data Contradiction and Validation

Q. How should conflicting spectral data (e.g., NMR shifts) be resolved for this compound?

Methodological Answer:

- Comparative Analysis: Benchmark experimental NMR shifts against synthesized analogs or published databases (e.g., SDBS).

- Dynamic NMR (DNMR): Detect conformational equilibria or slow exchange processes affecting peak splitting .

- X-ray Crystallography: Resolve absolute configuration and validate proposed structures .

For ambiguous cases, recomputational validation using solvent-corrected DFT (e.g., PCM models) is essential .

Q. What statistical methods are recommended for analyzing reproducibility issues in synthesis or bioactivity assays?

Methodological Answer:

- Analysis of Variance (ANOVA): Identify batch-to-batch variability in synthesis (e.g., catalyst degradation).

- Bland-Altman Plots: Assess agreement between replicate bioactivity assays (e.g., IC values).

- Bayesian Inference: Quantify uncertainty in kinetic parameters (e.g., rate constants) .

Implement outlier detection algorithms (e.g., Grubbs' test) to exclude non-conforming data points .

Experimental Design and Scaling

Q. How can reactor design principles be applied to scale up the synthesis of this compound?

Methodological Answer:

- Microreactor Systems: Enhance heat/mass transfer for exothermic steps (e.g., cyclization) while minimizing side reactions .

- Continuous Flow Chemistry: Optimize residence time and mixing efficiency for multi-step syntheses .

- Process Analytical Technology (PAT): Use in-line FTIR or Raman spectroscopy to monitor reaction progression in real time .

Validate scalability using dimensionless numbers (e.g., Reynolds, Damköhler) to maintain reaction fidelity .

Q. What methodologies enable cross-disciplinary integration (e.g., materials science or pharmacology) for this compound?

Methodological Answer:

- High-Throughput Screening (HTS): Partner with pharmacology labs to evaluate bioactivity against target receptors (e.g., kinase inhibition).

- Computational Docking: Predict binding affinities using molecular dynamics simulations .

- Materials Characterization: Collaborate with materials scientists to assess crystallinity or solubility for formulation studies (e.g., DSC, XRD) .

Establish shared data repositories to harmonize interdisciplinary findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.